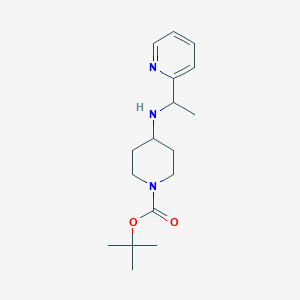

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate

Description

Properties

IUPAC Name |

tert-butyl 4-(1-pyridin-2-ylethylamino)piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O2/c1-13(15-7-5-6-10-18-15)19-14-8-11-20(12-9-14)16(21)22-17(2,3)4/h5-7,10,13-14,19H,8-9,11-12H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQBKQIPWYLIFHE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=N1)NC2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate typically involves multiple stepsThe reaction conditions often include the use of bases like potassium carbonate and solvents such as ethyl acetate and water .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors and continuous flow systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents like potassium permanganate.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Nucleophilic substitution reactions can occur, especially at the piperidine ring.

Common Reagents and Conditions

Common reagents used in these reactions include potassium permanganate for oxidation, hydrogen gas with a palladium catalyst for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathway.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield a carboxylic acid derivative, while reduction could produce a fully saturated piperidine ring.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate is used as an intermediate in the synthesis of more complex molecules.

Biology and Medicine

In biology and medicine, this compound is investigated for its potential therapeutic properties. It may act as a ligand for certain receptors or enzymes, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the production of fine chemicals and pharmaceuticals. Its unique structure allows for the creation of specialized compounds with specific functions .

Mechanism of Action

The mechanism of action of tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate involves its interaction with molecular targets such as receptors or enzymes. The compound’s structure allows it to bind to these targets, potentially modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Key Observations:

Substituent Effects: Pyridinyl vs. Phenyl: Pyridin-2-yl (target) and pyridin-3-yl (analogue) substituents differ in electronic and steric profiles. The 2-position pyridine enhances hydrogen-bonding capability compared to phenyl .

Physicochemical Properties: The light yellow solid state of tert-butyl 4-amino-4-(pyridin-3-yl)piperidine-1-carboxylate suggests moderate stability under ambient conditions . Higher molecular weight analogues (e.g., indol-1-yl derivative) may face challenges in bioavailability due to increased lipophilicity .

Safety and Regulatory Considerations: Compounds like tert-butyl 4-(phenylamino)piperidine-1-carboxylate are monitored under international precursor control lists, indicating regulatory scrutiny for analogues with simple aromatic amines . Safety protocols for pyridin-3-yl derivatives mandate respiratory and eye protection, highlighting hazards common to pyridine-containing compounds .

Biological Activity

tert-Butyl 4-((1-(pyridin-2-yl)ethyl)amino)piperidine-1-carboxylate, also known by its CAS number 147539-41-1, is a compound that has garnered attention due to its potential biological activities. This article delves into the pharmacological properties, mechanisms of action, and relevant studies that highlight its biological significance.

Chemical Structure and Properties

The compound is characterized by a piperidine ring substituted with a tert-butyl group and a pyridin-2-yl moiety. Its molecular formula is , and it has a molecular weight of approximately 291.4 g/mol. The structural representation can be summarized as follows:

| Component | Details |

|---|---|

| IUPAC Name | This compound |

| CAS Number | 147539-41-1 |

| Molecular Formula | |

| Molecular Weight | 291.4 g/mol |

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. It has been shown to modulate signaling pathways that are crucial in inflammation and cellular responses. Specifically, it may inhibit certain enzymes by forming stable complexes, thereby preventing substrate binding and subsequent catalytic activity.

Pharmacological Studies

Recent studies have highlighted the pharmacological potential of this compound in various biological assays:

- Anti-inflammatory Activity : In vitro studies demonstrated that the compound significantly reduces the release of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS). For instance, it was observed to inhibit IL-1β release concentration-dependently, suggesting its potential as an anti-inflammatory agent .

- Neuroprotective Effects : The compound has shown promise in models of neurodegeneration. In particular, it was found to protect neuronal cells from apoptosis induced by oxidative stress, likely through the modulation of apoptotic pathways .

- Antimicrobial Properties : Preliminary screening indicated that this compound exhibits antimicrobial activity against several bacterial strains, making it a candidate for further development as an antimicrobial agent .

Study on Anti-inflammatory Effects

A recent study evaluated the anti-inflammatory effects of this compound in human macrophages. The results indicated that at concentrations ranging from 0.1 to 50 µM, the compound effectively inhibited IL-1β release by up to 35% compared to control groups .

| Concentration (µM) | IL-1β Inhibition (%) |

|---|---|

| 0.1 | 10 |

| 10 | 25 |

| 50 | 35 |

Neuroprotective Study

In another investigation focusing on neuroprotection, this compound was administered to neuronal cell cultures subjected to oxidative stress. The findings revealed a significant reduction in cell death rates, highlighting its protective role against neurotoxic agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.